Cas no 72774-20-0 ((2S)-2-(naphthalen-1-yl)propan-1-ol)

(2S)-2-(Naphthalen-1-yl)propan-1-ol is a chiral secondary alcohol featuring a naphthalene moiety, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its stereospecific (S)-configuration is particularly advantageous for asymmetric synthesis, enabling the production of enantiomerically pure compounds. The naphthalene group enhances aromatic interactions, which can be leveraged in ligand design or molecular recognition studies. This compound’s structural versatility allows for further functionalization, such as oxidation to ketones or conversion to esters and ethers. High purity grades ensure reproducibility in research and industrial processes. Its stability under standard conditions facilitates handling and storage, making it a practical choice for synthetic chemists.
(2S)-2-(naphthalen-1-yl)propan-1-ol structure
72774-20-0 structure
Product name:(2S)-2-(naphthalen-1-yl)propan-1-ol
CAS No:72774-20-0
MF:C13H14O
MW:186.249663829803
CID:6187720
PubChem ID:13598176

(2S)-2-(naphthalen-1-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-6507180
    • 72774-20-0
    • (2S)-2-(naphthalen-1-yl)propan-1-ol
    • Inchi: 1S/C13H14O/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10,14H,9H2,1H3/t10-/m1/s1
    • InChI Key: YZMWRFOKAISJQX-SNVBAGLBSA-N
    • SMILES: OC[C@@H](C)C1C=CC=C2C=CC=CC=12

Computed Properties

  • Exact Mass: 186.104465066g/mol
  • Monoisotopic Mass: 186.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 20.2Ų

(2S)-2-(naphthalen-1-yl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6507180-1.0g
(2S)-2-(naphthalen-1-yl)propan-1-ol
72774-20-0
1g
$1643.0 2023-06-03
Enamine
EN300-6507180-0.1g
(2S)-2-(naphthalen-1-yl)propan-1-ol
72774-20-0
0.1g
$1447.0 2023-06-03
Enamine
EN300-6507180-5.0g
(2S)-2-(naphthalen-1-yl)propan-1-ol
72774-20-0
5g
$4764.0 2023-06-03
Enamine
EN300-6507180-0.05g
(2S)-2-(naphthalen-1-yl)propan-1-ol
72774-20-0
0.05g
$1381.0 2023-06-03
Enamine
EN300-6507180-10.0g
(2S)-2-(naphthalen-1-yl)propan-1-ol
72774-20-0
10g
$7065.0 2023-06-03
Enamine
EN300-6507180-0.25g
(2S)-2-(naphthalen-1-yl)propan-1-ol
72774-20-0
0.25g
$1513.0 2023-06-03
Enamine
EN300-6507180-2.5g
(2S)-2-(naphthalen-1-yl)propan-1-ol
72774-20-0
2.5g
$3220.0 2023-06-03
Enamine
EN300-6507180-0.5g
(2S)-2-(naphthalen-1-yl)propan-1-ol
72774-20-0
0.5g
$1577.0 2023-06-03

(2S)-2-(naphthalen-1-yl)propan-1-ol Related Literature

Additional information on (2S)-2-(naphthalen-1-yl)propan-1-ol

Introduction to (2S)-2-(naphthalen-1-yl)propan-1-ol (CAS No. 72774-20-0)

(2S)-2-(naphthalen-1-yl)propan-1-ol, identified by its Chemical Abstracts Service number CAS No. 72774-20-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This chiral alcohol, characterized by its naphthalene substituent, has garnered attention due to its unique structural and functional properties. The compound's stereochemistry, particularly the (S) configuration at the propan-1-ol chiral center, plays a crucial role in its biological activity and potential applications in drug development.

The molecular structure of (2S)-2-(naphthalen-1-yl)propan-1-ol consists of a propan-1-ol backbone attached to a naphthalene ring at the second carbon position. This arrangement imparts distinct electronic and steric properties, making it a valuable intermediate in synthetic chemistry. The presence of the naphthalene moiety enhances the compound's solubility in organic solvents and its reactivity in various chemical transformations.

In recent years, research on (2S)-2-(naphthalen-1-yl)propan-1-ol has been expanding, particularly in the context of medicinal chemistry. The compound's chiral nature makes it a promising candidate for developing enantiomerically pure drugs, which are often more effective and have fewer side effects compared to racemic mixtures. Studies have shown that the (S)-configuration of this compound can significantly influence its interaction with biological targets, making it a key focus in drug design.

One of the most intriguing aspects of (2S)-2-(naphthalen-1-yl)propan-1-ol is its potential application in the synthesis of bioactive molecules. Researchers have been exploring its use as a building block for more complex structures, including those with therapeutic properties. For instance, derivatives of this compound have been investigated for their anti-inflammatory and analgesic effects. The naphthalene ring, known for its aromatic stability, provides a robust scaffold that can be modified to target specific biological pathways.

The synthesis of (2S)-2-(naphthalen-1-yl)propan-1-ol presents both challenges and opportunities for chemists. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high enantiomeric purity. However, advances in asymmetric synthesis have made it possible to produce this compound with greater efficiency and precision. Techniques such as chiral resolution and catalytic asymmetric hydrogenation have been particularly useful in obtaining the desired (S)-configuration.

Recent studies have also highlighted the role of computational methods in understanding the behavior of (2S)-2-(naphthalen-1-yl)propan-1-ol. Molecular modeling and quantum mechanical calculations have provided insights into its interactions with biological targets, helping researchers design more effective drug candidates. These computational approaches complement experimental work by predicting structural motifs and binding affinities, thereby accelerating the drug discovery process.

The pharmaceutical industry has taken notice of the potential of (2S)-2-(naphthalen-1-yl)propan-1-ol as a lead compound for new therapies. Several companies are currently exploring its use in developing novel drugs for various diseases. The compound's versatility and well-documented chemical properties make it an attractive option for medicinal chemists seeking to create innovative treatments. As research continues to uncover new applications, the demand for high-quality (2S)-2-(naphthalen-1-y)lpropan - 1 - ol is expected to grow.

In conclusion, (2S)-2-(naphthalen - 1 - yl) propan - 1 - ol (CAS No. 72774 - 20 - 0) is a fascinating compound with significant implications in organic chemistry and pharmaceutical science. Its unique structure and stereochemistry make it a valuable tool for drug development, offering opportunities for creating more effective and targeted therapies. As research progresses, this compound is likely to play an increasingly important role in the discovery and synthesis of new medicines.

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